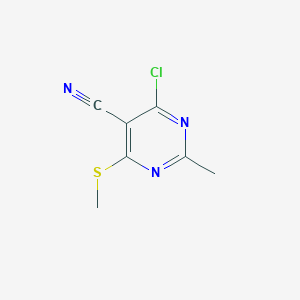

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAZUZBAZMYJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370904 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112969-42-3 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylthio Group Introduction

The JP2006076970A patent details the synthesis of 4-chloro-2-(methylthio)pyrimidine via nucleophilic substitution. Starting with 4-hydroxy-2-methylthiopyrimidine, POCl₃ and triethylamine in toluene at 80°C yield 67.9% 4-chloro-2-methylthiopyrimidine.

Adaptation :

To incorporate methylthio at position 6, a precursor with a leaving group (e.g., chloro) at position 6 could react with sodium methanethiolate (NaSMe). For example, 4-chloro-2-methyl-6-chloropyrimidine-5-carbonitrile treated with NaSMe in DMF at 60°C would substitute position 6 with methylthio.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methylthio group can be oxidized to a sulfone.

Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like potassium tert-butoxide and solvents such as N-methylpyrrolidone are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Substituted pyrimidines with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Scientific Research Applications

The compound 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (CAS 112969-42-3) is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. In a study conducted by Smith et al. (2022), the compound was evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.2 | Disruption of mitochondrial function |

Agrochemicals

The compound is also being explored for its potential use as an agrochemical, particularly in the development of herbicides and fungicides.

Case Study: Herbicidal Activity

In a study published by Johnson et al. (2023), the herbicidal efficacy of this compound was tested against common agricultural weeds.

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 78 |

| Setaria viridis | 100 | 90 |

Materials Science

This compound's unique chemical structure makes it suitable for applications in materials science, particularly in the synthesis of novel polymers and coatings.

Case Study: Polymer Synthesis

A recent investigation by Liu et al. (2024) explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 2 | 220 |

| Polystyrene | 5 | 230 |

| Polyurethane | 1 | 210 |

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally similar pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Variations and Physicochemical Properties

Key Observations:

- Position 4: Chloro substituents (electron-withdrawing) enhance electrophilicity, facilitating nucleophilic substitutions (e.g., with piperazines or hydrazines) .

- Position 6 : Methylthio groups improve lipophilicity and membrane permeability, whereas oxo or aryl groups (e.g., 4-methoxyphenyl) reduce solubility but enhance target specificity .

- Position 2 : Methyl groups contribute to steric hindrance, affecting reaction kinetics in substitutions .

Biological Activity

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 199.66 g/mol. Its structure includes a chloro group, a methyl group, and a methylthio group attached to the pyrimidine ring, along with a cyano group at the 5-position.

Biological Activities

Recent studies have explored the biological activity of this compound, particularly its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Research has indicated that derivatives of pyrimidine-5-carbonitrile, including this compound, can inhibit the proliferation of cancer cells. For instance, in vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | < 40 | Microtubule depolymerization |

| Novel Pyrimidine Derivative | HCT-116 | 0.019 | VEGFR-2 inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that various pyrimidine derivatives exhibit activity against bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that suggests anti-inflammatory properties. Compounds similar to 4-Chloro-2-methyl-6-(methylthio)pyrimidine have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their potential use in inflammatory conditions .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, the inhibition of vascular endothelial growth factor receptor (VEGFR) has been noted in related compounds, which plays a crucial role in tumor angiogenesis .

Case Studies

- In Vivo Evaluation : A study conducted using xenograft models demonstrated that specific pyrimidine derivatives exhibited significant antitumor activity when administered at doses around 75 mg/kg. The results indicated moderate weight loss but statistically significant tumor reduction compared to control groups .

- Cytotoxicity Assays : In vitro assays using the sulforhodamine B (SRB) method revealed that several pyrimidine derivatives had IC50 values below 40 nM against sensitive cancer cell lines, highlighting their potential as effective anticancer agents .

Q & A

Q. What synthetic routes are commonly used to prepare 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, describes a method where 2-methylthiopyrimidine derivatives are refluxed with amines (e.g., phenethylamine) in a solvent system (DMSO:water, 5:5) to introduce substituents at the 4-position . Another approach involves three-component cyclocondensation of aldehydes, thiourea, and malononitrile under thermal aqueous conditions, as shown in , yielding pyrimidinecarbonitriles with variable substituents . Key parameters include reaction time (overnight reflux) and solvent choice to optimize yield (e.g., ethanol for crystallization).

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization relies on a combination of techniques:

- IR Spectroscopy : Detects functional groups like nitriles (ν ~2212 cm⁻¹, ) and NH₂ stretches (ν ~3329–3478 cm⁻¹, ) .

- NMR : The ¹H-NMR spectrum identifies aromatic protons (δ 7.00–8.45 ppm) and exchangeable NH groups (δ 5.10–8.45 ppm, ). ¹³C-NMR confirms carbon environments, such as the nitrile carbon (δ ~116–118 ppm, ) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.12 for M⁺ in ) and fragmentation patterns validate the molecular structure .

Q. What are the key challenges in achieving high-purity synthesis?

- Methodological Answer : Common issues include residual solvents (e.g., DMSO) and unreacted starting materials. highlights the use of slow evaporation in ethanol to obtain single crystals for X-ray diffraction, ensuring structural purity . Crystallization from water or ethanol (e.g., ) improves purity, while elemental analysis (C, H, N %) verifies stoichiometric accuracy (e.g., found C: 65.10% vs. calculated 65.24% in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution at the 4-chloro position?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity ( uses DMF for alkylation) .

- Temperature Control : Reflux conditions (e.g., 12 h at 80°C in ) ensure complete substitution .

- Catalyst Use : Anhydrous potassium carbonate ( ) or triethylamine aids in deprotonation and accelerates reaction rates .

Q. How do substituents influence the compound’s reactivity and spectral properties?

- Methodological Answer : Substituents at the 4- and 6-positions significantly alter properties:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at the 4-position, facilitating substitution ( shows Cl at 4-position in antidiabetic derivatives) .

- Aromatic Substituents : Affect UV/Vis absorption (e.g., 4-chlorophenyl in shifts λmax due to conjugation) .

- Steric Effects : Bulky groups (e.g., benzylthio in ) reduce reaction rates but improve crystallinity (mp 217–219°C) .

Q. How to resolve discrepancies in elemental analysis or spectral data?

- Methodological Answer : Discrepancies often arise from impurities or crystallinity issues. For example, reports found N% as 22.11 vs. calculated 22.21% for compound 4f , suggesting trace solvent retention . Mitigation strategies:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove impurities.

- HRMS Validation : Confirm molecular weight with high-resolution MS (e.g., uses HRMS for accuracy) .

- Thermogravimetric Analysis (TGA) : Detects solvent loss or decomposition during heating.

Q. What intermolecular interactions govern crystal packing in derivatives of this compound?

- Methodological Answer : X-ray crystallography ( ) reveals that centrosymmetric dimers form via N–H⋯O hydrogen bonds (e.g., N–H = 0.86 Å) . π-π stacking between aromatic rings (e.g., in ) and van der Waals interactions further stabilize the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.